molecular formula C10H22Cl4N2 B1659201 Piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride CAS No. 63867-58-3

Piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride

Cat. No.: B1659201
CAS No.: 63867-58-3
M. Wt: 312.1 g/mol
InChI Key: ANZGQGAJGAEASQ-UHFFFAOYSA-L
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Description

Piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride is a chemical compound with the molecular formula C10H22Cl4N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride typically involves the reaction of 1,4-dimethylpiperazine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the piperazine ring attack the electrophilic carbon atoms of the 2-chloroethyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and reaction times .

Major Products Formed

The major products formed from these reactions include substituted piperazine derivatives, N-oxides, and amine derivatives. These products have diverse applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

Piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex piperazine derivatives.

    Biology: It is used in the study of biological processes and as a precursor for the synthesis of biologically active compounds.

    Medicine: The compound and its derivatives have potential therapeutic applications, including as anticancer and antimicrobial agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride involves its interaction with biological molecules such as proteins and nucleic acids. The compound can form covalent bonds with these molecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,4-bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22Cl2N2.2ClH/c1-13(5-3-11)7-9-14(2,6-4-12)10-8-13;;/h3-10H2,1-2H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZGQGAJGAEASQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC[N+](CC1)(C)CCCl)CCCl.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51822-58-3 (Parent)
Record name Piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

312.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63867-58-3
Record name Piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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